4-Tert-butyl-3-chlorophenol

Vue d'ensemble

Description

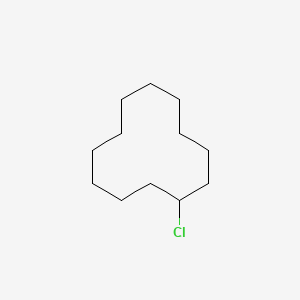

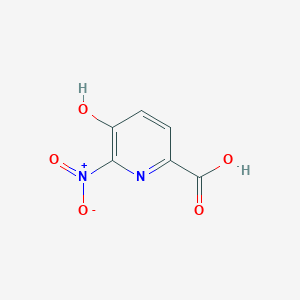

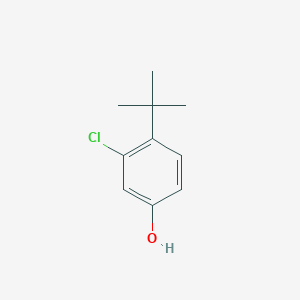

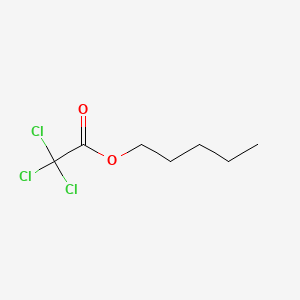

4-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO . It is also known by other synonyms such as 3-Chlor-4-tert-butylphenol .

Synthesis Analysis

The synthesis of this compound involves a reaction between 3-Chlorophenol and tert-Butanol . The reaction is mentioned in the literature by Pfizer, Inc. and ICI Americas Inc .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass of the molecule is 184.06500 .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which makes it a favorable site for these reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.66300 . The melting point of the compound is not available . More detailed physical and chemical properties may be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique

Photoactivated Degradation

Chia, Tang, and Weavers (2004) explored the degradation of 4-chlorophenol in acidic solution under photoactivated periodate. They observed pseudo-first-order reaction kinetics and identified that degradation was not predominantly through an OH* pathway. The study suggests the relevance of 4-Tert-butyl-3-chlorophenol in understanding photoactivated degradation mechanisms in environmental science (Chia, Tang, & Weavers, 2004).

Adsorption Kinetics in Wastewater Treatment

Hamdaoui and Naffrechoux (2009) investigated the kinetics of adsorption of 4-chlorophenol onto granular activated carbon in the presence of ultrasound. Their findings showed that the presence of tert-butyl alcohol inhibited sonolysis of 4-chlorophenol, highlighting its role in assessing adsorption and degradation in wastewater treatment (Hamdaoui & Naffrechoux, 2009).

Sonochemical and Photosonochemical Degradation

In a similar vein, Hamdaoui and Naffrechoux (2008) studied the degradation of 4-chlorophenol in aqueous media via ultrasonic irradiation. They identified that *OH radicals are primary reactive species for ultrasonic degradation, where tert-butyl alcohol plays a role in modulating the reaction, useful for understanding chemical reactions in aqueous media (Hamdaoui & Naffrechoux, 2008).

Visible-Light-Induced Photocatalytic Degradation

Kim and Choi (2005) investigated the visible-light-induced degradation reaction of 4-chlorophenol in an aqueous suspension of pure TiO2. This study is significant for its implications in photocatalytic degradation under visible light, an area of interest in environmental remediation (Kim & Choi, 2005).

Synergistic Degradation in Wastewater Treatment

Hadi et al. (2020) developed a combination of persulfate and oxalic acid with a heterogeneous Fenton like system for 4-chlorophenol degradation. This study contributes to understanding synergistic effects in advanced oxidation processes, crucial for improving wastewater treatment efficiency (Hadi et al., 2020).

Enhanced Oxidation Using Sulfate Radicals

Zhao et al. (2010) reported on an advanced oxidation process using zero-valent iron and peroxydisulfate for the generation of sulfate radicals in degrading 4-chlorophenol. This highlights the application of chemical kinetics in pollution control and environmental remediation (Zhao, Zhang, Quan, & Chen, 2010).

Mécanisme D'action

Target of Action

Phenolic compounds like this generally interact with proteins and enzymes in the body, altering their function or structure .

Mode of Action

The mode of action of 4-Tert-butyl-3-chlorophenol involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecules, thereby altering their function .

Biochemical Pathways

Phenolic compounds are known to interfere with various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Pharmacokinetics

Phenolic compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phenolic compounds can cause a variety of effects at the molecular and cellular levels, including oxidative stress, inflammation, and alterations in cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as suggested by its storage recommendation at 4°C . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, presence of other compounds, and individual variations in metabolism .

Safety and Hazards

4-Tert-butyl-3-chlorophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers For more detailed information, you may refer to the peer-reviewed papers and technical documents related to this compound provided by Sigma-Aldrich .

Analyse Biochimique

Biochemical Properties

4-Tert-butyl-3-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit cell growth in certain cell lines, indicating its potential cytotoxic effects . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

4-tert-butyl-3-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZNDRDKECUZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542309 | |

| Record name | 4-tert-Butyl-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34593-73-2 | |

| Record name | 4-tert-Butyl-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)